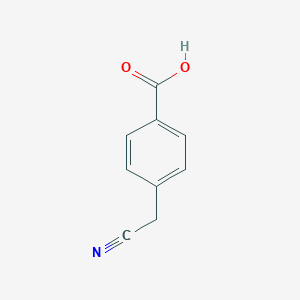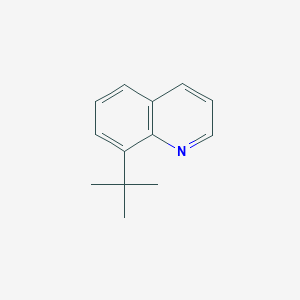
8-Tert-butylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Tert-butylquinoline, also known as TBQ or 8-TBQ, is a nitrogen-containing heterocyclic compound. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBQ is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
8-Tert-butylquinoline exerts its biological effects through several mechanisms of action. It has been shown to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. 8-Tert-butylquinoline also inhibits the activity of certain enzymes and signaling pathways involved in cancer progression and microbial growth.
Efectos Bioquímicos Y Fisiológicos
8-Tert-butylquinoline has been shown to modulate various biochemical and physiological processes in the body. It has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress and inflammation. 8-Tert-butylquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Tert-butylquinoline has several advantages as a research tool, including its low toxicity, stability, and ease of synthesis. However, its solubility in organic solvents and potential for oxidation limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 8-Tert-butylquinoline. These include the development of novel drug formulations and therapies based on 8-Tert-butylquinoline, the elucidation of its mechanisms of action in various disease states, and the exploration of its potential applications in other fields such as materials science and catalysis.
In conclusion, 8-Tert-butylquinoline is a promising compound with a wide range of potential applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for the development of novel drugs and therapies, and its future potential remains an exciting area of study for researchers in various fields.
Métodos De Síntesis
The synthesis of 8-Tert-butylquinoline involves the reaction of 2-methyl-1,3-cyclohexanedione with tert-butylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization, deprotonation, and oxidation, to yield 8-Tert-butylquinoline as the final product.
Aplicaciones Científicas De Investigación
8-Tert-butylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anticancer, and antimicrobial properties, making it a promising candidate for the development of novel drugs and therapies.
Propiedades
Número CAS |
75413-96-6 |
|---|---|
Nombre del producto |
8-Tert-butylquinoline |
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
8-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |
Clave InChI |
OQKVXNPHJMUXOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Otros números CAS |
75413-96-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



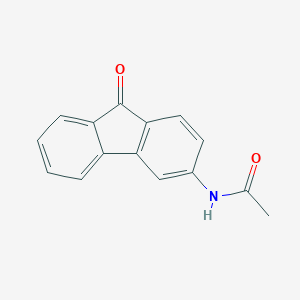
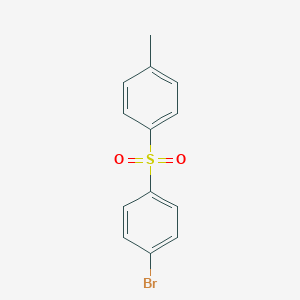
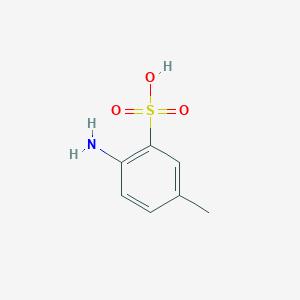
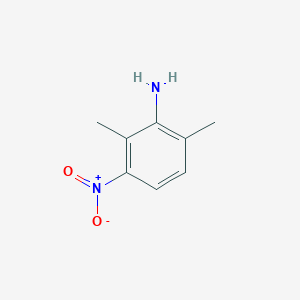
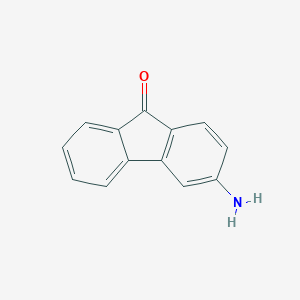
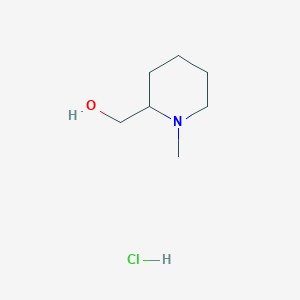
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
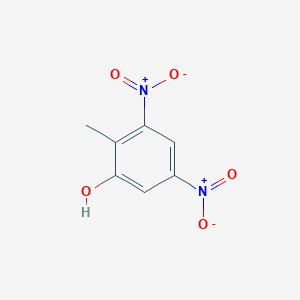
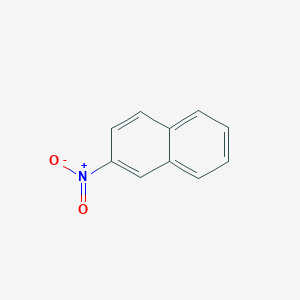
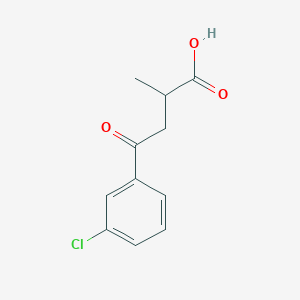
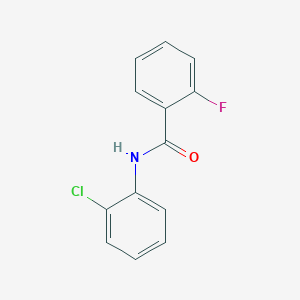
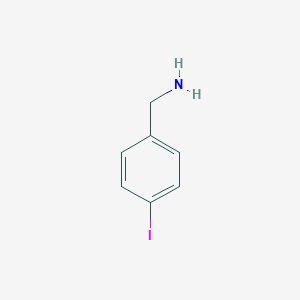
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
